molecular formula C7H14N3OP B6184730 4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine CAS No. 2731006-93-0

4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine

Cat. No.: B6184730
CAS No.: 2731006-93-0
M. Wt: 187.2
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Description

4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine is an organophosphorus compound that features a pyrazole ring substituted with a dimethylphosphoryl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable hydrazine derivative with a phosphorylated ketone or aldehyde. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, desired yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated oxides, while reduction may produce amine derivatives.

Scientific Research Applications

4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds and heterocycles.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The dimethylphosphoryl group can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The pyrazole ring may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

  • 4-(dimethylphosphoryl)-1-methyl-1H-pyrazol-5-amine
  • 4-(diethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine
  • 4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-3-amine

These similar compounds share structural features but differ in the nature and position of substituents, leading to variations in their reactivity and applications.

Properties

CAS No.

2731006-93-0

Molecular Formula

C7H14N3OP

Molecular Weight

187.2

Purity

95

Origin of Product

United States

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